Pentanimidoylamino-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to pentanimidoylamino-acetic acid, such as acetic acid derivatives, often involves innovative methods that utilize renewable sources or efficient catalysis. For example, acetic acid has been produced from CO2, methanol, and H2, catalyzed by Ru–Rh bimetallic catalysts, showcasing a significant progress in synthetic chemistry and CO2 transformation (Qian et al., 2016).
Molecular Structure Analysis
The molecular structure and vibrational properties of compounds similar to pentanimidoylamino-acetic acid have been characterized by vibrational spectroscopy and DFT calculations. Studies have provided a detailed understanding of the normal modes of vibration, considering both neutral and zwitterionic forms, which is crucial for comprehending the chemical behavior of such compounds (Leyton et al., 2013).
Chemical Reactions and Properties
Research has shown that compounds analogous to pentanimidoylamino-acetic acid can undergo various chemical reactions, including ortho-arylation and decarboxylative acylation, highlighting the versatile reactivity and potential for generating complex derivatives. These reactions are facilitated by catalysts such as Ru(II) complexes and involve detailed mechanisms that have been explored to optimize yields and selectivity (Chinnagolla & Jeganmohan, 2014).
Physical Properties Analysis
The study of physical properties, including solubility, viscosity, and phase behavior, is essential for understanding how compounds like pentanimidoylamino-acetic acid interact in different environments. Although direct studies on pentanimidoylamino-acetic acid are scarce, investigations into similar compounds provide valuable insights into their behavior in solution and potential applications based on their physical characteristics.
Chemical Properties Analysis
The chemical properties of compounds similar to pentanimidoylamino-acetic acid, such as reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and material science. Research into the oxidative ortho-benzoxylation of acetanilides, for example, sheds light on the regioselective C-H bond activation and the potential for creating structurally diverse molecules with specific functionalities (Padala & Jeganmohan, 2013).
Scientific Research Applications
"The pharmacological screening of Pentanisia prunelloides and the isolation of the antibacterial compound palmitic acid" by Yff et al. (2002) discusses the anti-inflammatory and antibacterial properties of compounds isolated from Pentanisia prunelloides, highlighting the potential medicinal uses of similar compounds (Yff et al., 2002).
"Preparation and Purification of Acetanilide by Micro-experiment" by Chen Zhao-hui (2010) details a method for preparing and purifying acetanilide, a compound related to anilides which may share some chemical properties with Pentanimidoylamino-acetic acid (Chen Zhao-hui, 2010).
"Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2" by Qian et al. (2016) explores the synthesis of acetic acid, demonstrating the broader context of acetic acid derivatives in chemical synthesis (Qian et al., 2016).
"Structural study and characterization of the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid by vibrational spectroscopy and DFT calculations" by Leyton et al. (2013) provides an in-depth analysis of a structurally similar compound, which may offer insights into the properties and applications of Pentanimidoylamino-acetic acid (Leyton et al., 2013).
"Activated acetic acid by carbon fixation on (Fe,Ni)S under primordial conditions" by Huber and Wächtershäuser (1997) discusses the formation of activated acetic acid, providing a fundamental understanding of the chemical processes involving acetic acid derivatives (Huber & Wächtershäuser, 1997).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also involve recommending safety precautions for handling the compound.
Future Directions
This could involve suggesting further studies to learn more about the compound. For example, if the compound has medicinal properties, future studies could involve testing the compound in clinical trials.
I hope this general outline is helpful. If you have a different compound in mind, feel free to ask!
properties
IUPAC Name |
2-(1-aminopentylideneamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDCVNHVIRGSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanimidoylamino-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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